N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide
Overview
Description
N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide: is an organic compound that belongs to the class of benzothiazoles. These compounds are characterized by a benzene ring fused to a thiazole ring, which contains nitrogen and sulfur atoms. The presence of a fluorine atom and a bromoacetamide group in its structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide typically involves the following steps:
Formation of 5-fluoro-1,3-benzothiazole: This can be achieved by reacting 5-fluoroaniline with carbon disulfide and chlorine in the presence of a base.
Bromination: The benzothiazole derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Acylation: The brominated benzothiazole is then reacted with bromoacetyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetamide group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzothiazole ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted benzothiazole derivatives.
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced benzothiazole derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide involves its interaction with specific molecular targets. The fluorine atom and bromoacetamide group contribute to its reactivity and ability to form covalent bonds with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-fluoro-1,3-benzothiazol-2-yl)phenyl methyl ether
- 2-(5-fluoro-1,3-benzothiazol-2-yl)acetonitrile
- (5-fluoro-1,3-benzothiazol-2-yl)hydrazine
Uniqueness
N1-(5-fluoro-1,3-benzothiazol-2-yl)-2-bromoacetamide is unique due to the presence of both a fluorine atom and a bromoacetamide group in its structure. This combination enhances its reactivity and potential for various applications compared to other benzothiazole derivatives.
Properties
IUPAC Name |
2-bromo-N-(5-fluoro-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2OS/c10-4-8(14)13-9-12-6-3-5(11)1-2-7(6)15-9/h1-3H,4H2,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITXJRHHQHZFNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)NC(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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